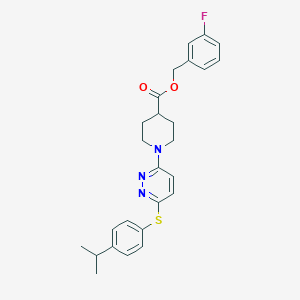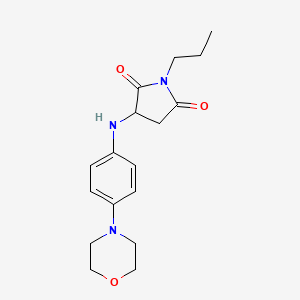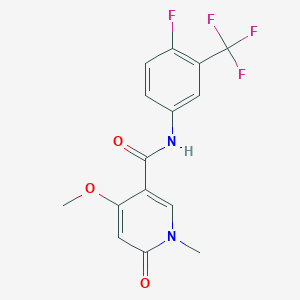
4-(morpholinosulfonyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(morpholinosulfonyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 by a group of researchers at the University of California, San Francisco, led by Dr. P. Jeffrey Conn. Since then, MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
Anti-Breast Cancer Activity
A study involving the synthesis and evaluation of a similar compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, demonstrated significant anti-breast cancer activity. The compound was synthesized and its chemical structure confirmed through various spectroscopic analyses. It showed promising anticancer activity against MCF-7 breast cancer cell lines, with a better efficacy than the standard drug 4-hydroxytamoxifen, according to MTT assay results. Molecular docking studies supported these findings, revealing a new cationic interaction and hydrogen bonding interaction within the active site of estrogen receptor α, contributing to its enhanced anticancer activity (Kumar, Barnwal, Singh, & Jai, 2021).
Antiproliferative Activity and Mechanism of Action
Another research synthesized derivatives of benzamides bearing the pyrazole nucleus to explore their antiproliferative activity. The study identified compounds that could induce intrinsic apoptotic pathways by activating p53 and promoting the TRAIL-inducing death pathway, illustrating a mechanism of action that involves increasing DR4 and DR5 death receptors, downregulating c-FLIPL, and activating caspase-8 (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Synthesis and Characterization for Medicinal Chemistry Applications
Further research on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides detailed the synthesis and characterization of compounds with potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showcasing their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Potential as KCNQ2 Potassium Channel Opener
Research into (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides found that replacing the morpholinyl moiety with heteroaryl groups led to compounds with potent KCNQ2 potassium channel opener activity. Among these, certain derivatives displayed balanced potency and efficacy, indicating their therapeutic potential beyond cancer treatment (L'Heureux, Martel, He, Chen, Sun, Starrett, Natale, Dworetzky, Knox, Harden, Weaver, Thompson, & Wu, 2005).
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c27-22(23-10-11-25-17-20(16-24-25)18-4-2-1-3-5-18)19-6-8-21(9-7-19)31(28,29)26-12-14-30-15-13-26/h1-9,16-17H,10-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAVKHFFUSYHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

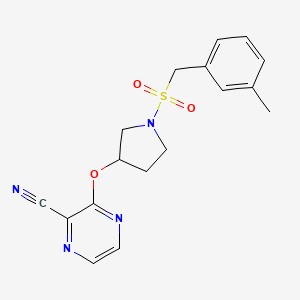
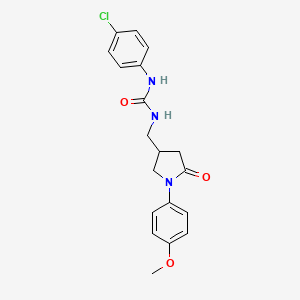
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)
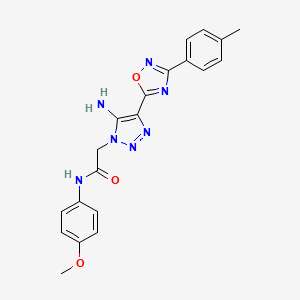
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)
![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
